4-(Bromomethyl)benzenesulfonyl fluoride

Catalog No.
S1904857
CAS No.
7612-88-6
M.F
C7H6BrFO2S
M. Wt
253.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Bromomethyl)benzenesulfonyl fluoride

CAS Number

7612-88-6

Product Name

4-(Bromomethyl)benzenesulfonyl fluoride

IUPAC Name

4-(bromomethyl)benzenesulfonyl fluoride

Molecular Formula

C7H6BrFO2S

Molecular Weight

253.09 g/mol

InChI

InChI=1S/C7H6BrFO2S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,5H2

InChI Key

WWAPDVQUZYCNCR-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CBr)S(=O)(=O)F

Canonical SMILES

C1=CC(=CC=C1CBr)S(=O)(=O)F

Organic Chemistry: Protein Crosslinking Agent

-BrBSF is primarily employed as a protein crosslinking agent. It reacts with the amine (NH₂) groups present in the amino acid side chains of proteins, forming stable covalent bonds. This crosslinking process helps researchers study protein-protein interactions, protein structure, and protein assemblies.

Source: Protein cross-linking with 4-bromomethyl-3,5-bis(trifluoromethyl)benzenesulfonyl fluoride and related reagents:

Biochemistry: Enzyme Inhibitor Design

Due to its reactivity with amine groups, 4-BrBSF serves as a tool in designing enzyme inhibitors. By targeting specific amine residues within the active site of an enzyme, 4-BrBSF can inactivate the enzyme, aiding researchers in understanding its function and mechanism of action.

Source: Design of irreversible inhibitors of serine proteases

Cell Biology: Investigation of Cellular Processes

-BrBSF can be used to study various cellular processes involving proteins. By strategically crosslinking proteins within a cell, researchers can gain insights into protein interactions and organization within cellular compartments.

Source: Identification of functionally interacting proteins using reversible chemical cross-linking:

4-(Bromomethyl)benzenesulfonyl fluoride is an organosulfur compound characterized by the presence of both bromomethyl and sulfonyl fluoride functional groups attached to a benzene ring. Its chemical formula is C7_7H6_6BrF O2_2S, and it is commonly represented by the International Union of Pure and Applied Chemistry name 4-(Bromomethyl)benzenesulfonyl fluoride. This compound is notable for its utility in various

, primarily due to its reactive bromomethyl and sulfonyl fluoride groups. Key reactions include:

  • Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to bromine, leading to the formation of various derivatives.
  • Cross-Coupling Reactions: It can serve as a coupling partner in palladium-catalyzed cross-coupling reactions, particularly in the formation of aryl-aryl bonds.
  • Fluorination: The sulfonyl fluoride moiety enables the compound to be used as a fluorinating agent in organic synthesis, facilitating the introduction of fluorine into other substrates .

While specific biological activities of 4-(Bromomethyl)benzenesulfonyl fluoride are less documented, compounds with similar structures often exhibit biological properties. For instance, sulfonyl fluorides are known to act as inhibitors for certain enzymes and may have potential as therapeutic agents. The presence of the bromomethyl group may also enhance its reactivity towards biological targets .

The synthesis of 4-(Bromomethyl)benzenesulfonyl fluoride can be achieved through several methods:

  • From Benzenesulfonyl Chloride: Reacting benzenesulfonyl chloride with bromomethyl compounds under suitable conditions (e.g., using a base) can yield 4-(Bromomethyl)benzenesulfonyl chloride, which can then be converted to the fluoride using a fluoride source.
  • Direct Bromination: Starting from benzenesulfonyl fluoride, direct bromination using bromine or N-bromosuccinimide in an appropriate solvent can introduce the bromomethyl group .
  • Via Electrophilic Aromatic Substitution: This method involves treating a suitable aromatic precursor with a bromomethylating agent in the presence of a sulfonylation reagent .

4-(Bromomethyl)benzenesulfonyl fluoride has several applications:

  • Chemical Probes: It serves as a chemical probe in research to study enzyme mechanisms and interactions due to its reactive functional groups .
  • Synthesis of Radiopharmaceuticals: This compound is utilized as an intermediate in synthesizing fluorine-18 labeled compounds for Positron Emission Tomography imaging.
  • Building Block in Organic Synthesis: It acts as a versatile building block for synthesizing various complex organic molecules, including pharmaceuticals .

Several compounds share structural similarities with 4-(Bromomethyl)benzenesulfonyl fluoride:

Compound NameStructure FeaturesUnique Aspects
4-(Chloromethyl)benzenesulfonyl chlorideChloromethyl instead of bromomethylLess reactive than its brominated counterpart
Benzenesulfonyl fluorideLacks bromine substituentPrimarily used for fluorination without alkyl halides
4-(Fluoromethyl)benzenesulfonyl fluorideFluoromethyl groupIncreased electrophilicity compared to bromide

Uniqueness: The presence of both bromine and sulfonyl fluoride makes 4-(Bromomethyl)benzenesulfonyl fluoride particularly versatile in synthetic applications, allowing for greater reactivity compared to similar compounds that lack one or both functional groups.

Traditional Nucleophilic Fluorination Approaches

Halogen Exchange Reactions Using Potassium Fluoride

The classical approach to sulfonyl fluoride synthesis employs nucleophilic substitution reactions utilizing alkali metal fluorides, with potassium fluoride being the most frequently utilized reagent among all alkali metal fluorides due to its optimal balance of reactivity and selectivity [1]. The fundamental mechanism involves the displacement of chloride from the corresponding sulfonyl chloride precursor through direct halogen exchange. This methodology has been extensively investigated for the preparation of 4-(bromomethyl)benzenesulfonyl fluoride and related derivatives.

Potassium fluoride demonstrates superior performance compared to other alkali metal fluorides in halogen exchange reactions, as other fluoride sources are either less reactive or present significant handling challenges [1]. The reaction typically proceeds through a bimolecular nucleophilic substitution mechanism where the fluoride anion attacks the sulfur center of the sulfonyl chloride, resulting in the elimination of chloride and formation of the desired sulfonyl fluoride product.

Experimental investigations have demonstrated that the reaction of 3-fluorobenzenesulfonyl chloride with potassium fluoride in acetonitrile at 80°C for 4 hours yields the corresponding sulfonyl fluoride in 92% yield [2]. The reaction conditions require elevated temperatures to overcome the low solubility of potassium fluoride in organic solvents and to provide sufficient activation energy for the nucleophilic substitution process.

Temperature optimization studies reveal that reactions conducted at 50-120°C demonstrate varying degrees of success, with optimal yields typically achieved in the 80-85°C range [3]. Lower temperatures result in incomplete conversion due to insufficient reaction kinetics, while excessive temperatures can lead to decomposition of the sulfonyl fluoride product or unwanted side reactions.

The reaction mechanism involves initial coordination of the fluoride anion to the sulfur center, followed by formation of a pentacoordinate sulfur intermediate and subsequent elimination of chloride. The overall transformation can be represented as:

R-SO₂Cl + KF → R-SO₂F + KCl

Fluoride SourceSolvent SystemTemperature (°C)Reaction Time (h)Yield (%)Reference
Potassium fluoride (KF)Acetonitrile804.092 [2]
Potassium fluoride (KF)Dimethylformamide856.089 [4]
Sodium fluoride (NaF)Dimethylformamide833.596 [5]
Cesium fluoride (CsF)Acetonitrile908.085 [6]
Potassium bifluoride (KHF₂)Tetrahydrofuran1202.078 [7]

Role of Crown Ethers and Phase Transfer Catalysts

The inherently low solubility of alkali metal fluorides in organic solvents represents a fundamental limitation in traditional halogen exchange reactions. Crown ethers and phase transfer catalysts address this challenge by facilitating the transfer of fluoride anions from the solid phase into the organic reaction medium, thereby dramatically enhancing reaction rates and yields [8] [9].

18-Crown-6 ether has emerged as the most widely employed phase transfer catalyst for potassium fluoride-mediated fluorination reactions. The crown ether forms a stable complex with the potassium cation, effectively separating it from the fluoride anion and increasing the nucleophilicity of fluoride in organic solvents [8]. This complexation reduces the strong Coulombic attraction between K⁺ and F⁻, making the fluoride anion more available for nucleophilic attack.

Theoretical investigations have revealed that crown ethers function through dual mechanisms in nucleophilic fluorination reactions [9]. The primary mechanism involves complexation of the metal cation, which increases fluoride nucleophilicity. Additionally, crown ethers can interact directly with the transition state, providing additional stabilization and lowering the activation energy barrier.

Advanced computational studies utilizing high-level electronic structure theory, including ONIOM approaches combining MP4 and MP2 methods, have led to the design of novel crown ether catalysts with strategically positioned hydroxyl groups [9]. These new catalysts demonstrate remarkable efficiency improvements, with theoretical predictions indicating rate enhancements of 10⁴ times compared to 18-crown-6 for nucleophilic fluorination of alkyl halides.

The mechanism of crown ether catalysis involves several key steps. Initially, the crown ether coordinates to the potassium cation, forming a stable [K⁺·crown ether] complex. This complexation effectively increases the ionic character of the K⁺F⁻ ion pair and reduces the lattice energy required for fluoride dissolution. The liberated fluoride anion then exhibits enhanced nucleophilicity in the organic medium.

Tetrabutylammonium salts represent an alternative class of phase transfer catalysts that operate through a different mechanism. These quaternary ammonium compounds can extract fluoride anions from the solid fluoride salt through anion exchange, forming soluble tetrabutylammonium fluoride species in organic solvents [4]. However, these catalysts generally demonstrate lower selectivity compared to crown ethers and may promote elimination reactions as competing pathways.

Kinetic studies of halogen exchange reactions in the presence of crown ethers reveal complex dissolution-controlled and homogeneous chemical processes [4]. Initially, homogeneous reaction dominates as presaturated fluoride solutions are consumed, followed by dissolution-rate-controlled kinetics as the reaction proceeds. Mathematical modeling using fully implicit finite difference methods has yielded rate constants for the homogeneous fluorination process and saturation concentrations of fluoride ions in organic media.

Catalyst TypeCatalyst Loading (mol%)SolventTemperature (°C)Rate Enhancement FactorSelectivity F/E (%)Reference
18-Crown-62.5Acetonitrile801595/5 [2]
18-Crown-60.6Acetonitrile851294/6 [1]
Tetrabutylammonium bromide10.0Dimethylformamide85892/8 [4]
Tetrabutylammonium chloride5.0Toluene110688/12 [6]
New crown ether design1.0Toluene601000097/3 [9]

Modern Electrochemical Synthesis Strategies

Anodic Oxidation of Thiol/Disulfide Precursors

Electrochemical methods represent a paradigm shift in sulfonyl fluoride synthesis, enabling the direct conversion of readily available thiols and disulfides to sulfonyl fluorides without requiring stoichiometric oxidants [10]. This approach addresses fundamental limitations of traditional methods by utilizing inexpensive and safe starting materials while avoiding costly and atom-inefficient fluoride sources.

The electrochemical synthesis strategy leverages anodic oxidation to generate reactive intermediates that subsequently undergo fluorination with potassium fluoride. The method utilizes a biphasic system consisting of an aqueous phase containing potassium fluoride and an organic phase containing the thiol or disulfide substrate [10]. This arrangement facilitates efficient mass transfer while maintaining optimal conditions for both oxidation and fluorination processes.

Mechanistic investigations have revealed that the electrochemical process proceeds through multiple oxidation steps [10]. Initial anodic oxidation of thiols rapidly produces the corresponding disulfides within 45 minutes. The disulfide intermediates then undergo further oxidation to generate radical cation species, which react with nucleophilic fluoride to yield sulfenyl fluoride intermediates. Subsequent oxidation steps convert these intermediates to the final sulfonyl fluoride products.

Kinetic studies demonstrate pseudo-zero-order behavior during batch electrochemical transformations, suggesting that mass transfer limitations from bulk solution to the electrode surface represent the rate-determining step [10]. This observation has important implications for reactor design and process optimization.

The electrochemical approach demonstrates remarkable substrate scope, accommodating both electron-rich and electron-deficient aromatic thiols as well as aliphatic substrates. 4-Trifluoromethylthiophenol, representing an electron-deficient substrate, provides sulfonyl fluoride products in 91% yield under standard electrochemical conditions [10]. The high yields obtained across diverse substrate classes highlight the robustness and general applicability of this methodology.

Radical scavenging experiments using 2,2,6,6-tetramethylpiperidin-1-yl oxyl and butylated hydroxytoluene confirm the involvement of radical intermediates in the electrochemical process [10]. The addition of these radical scavengers significantly reduces reaction efficiency, substantiating the proposed radical mechanism.

Control experiments have provided insights into the fluorination mechanism. Reactions conducted in the presence of 1-fluoro-pyridinium tetrafluoroborate yield only trace amounts of product, while the use of hydrogen chloride-pyridine or hydrogen chloride-triethylamine in combination with potassium fluoride produces good yields of sulfonyl fluoride [10]. These results confirm that nucleophilic fluorination rather than electrophilic fluorination operates under the electrochemical conditions.

SubstrateElectrolyte SystemCurrent Density (mA/cm²)Voltage (V)Reaction Time (h)Yield (%)Flow Rate EnhancementReference
4-MethylthiophenolKF/H₂O-MeCN103.56785 min (92%) [10]
4-BromothiophenolKF/H₂O-MeCN103.56855 min (89%) [10]
BenzenethiolKF/H₂O-MeCN103.56825 min (85%) [10]
4-TrifluoromethylthiophenolKF/H₂O-MeCN103.56915 min (94%) [10]
Diphenyl disulfideKF/H₂O-MeCN103.56885 min (90%) [10]

Radical Intermediates in Fluorosulfonylation

The role of radical intermediates in electrochemical fluorosulfonylation represents a critical mechanistic aspect that distinguishes this approach from traditional nucleophilic substitution methods. Understanding these radical pathways is essential for optimizing reaction conditions and expanding substrate scope for 4-(bromomethyl)benzenesulfonyl fluoride synthesis.

Fluorosulfonyl radicals (SO₂F- ) serve as key reactive intermediates in modern electrochemical approaches [11]. These radicals can be generated from various precursors, including fluorosulfonyl chloride, benzoimidazolium fluorosulfonates, alkynyl sulfonyl fluorides, and vinyl fluorosulfates. Each precursor offers distinct advantages in terms of stability, reactivity, and synthetic accessibility.

The generation of fluorosulfonyl radicals from fluorosulfonyl chloride occurs through single-electron reduction processes facilitated by photoredox catalysts or electrochemical methods [11]. Under these conditions, the fluorosulfonyl radical adds to alkene substrates, generating carbon radical intermediates that can undergo further transformations to produce diverse sulfonyl fluoride products.

Benzoimidazolium fluorosulfonates represent bench-stable precursors for fluorosulfonyl radical generation [12]. These compounds undergo single-electron reduction followed by homolytic cleavage of the nitrogen-sulfur bond to release fluorosulfonyl radicals. The driving force for this process is provided by the re-aromatization of the benzoimidazolium ring system following radical extrusion.

Mechanistic studies using photoredox catalysis have revealed that fluorosulfonyl radicals generated from benzoimidazolium precursors can participate in radical addition reactions with styrene derivatives [12]. The resulting carbon radicals can be oxidized by the photocatalyst to generate carbocationic intermediates, which subsequently undergo deprotonation or nucleophilic trapping to afford diverse difunctionalization products.

The stability-reactivity profile of fluorosulfonyl radicals makes them particularly attractive for synthetic applications. These radicals demonstrate sufficient stability for generation and handling under ambient conditions while maintaining high reactivity toward unsaturated substrates. This balance enables selective radical addition reactions without competing radical decomposition pathways.

Recent developments in radical fluorosulfonylation have expanded beyond simple alkene substrates to include alkynes and complex molecular scaffolds [11]. Radical chloro-fluorosulfonylation of alkynes provides access to β-chloro alkenylsulfonyl fluorides, which serve as versatile synthetic intermediates for further functionalization reactions.

Electrochemical methods for generating fluorosulfonyl radicals offer advantages in terms of waste reduction and operational simplicity compared to photochemical approaches [13]. The use of triethylamine hydrofluoride as a fluoride source in electrochemical systems enables direct conversion of sulfinic salts to sulfonyl fluorides without external oxidants.

The mechanistic pathway for electrochemical radical fluorosulfonylation involves initial anodic oxidation of sulfur-containing substrates to generate thiyl radicals or disulfide radical cations [10]. These reactive intermediates then react with fluoride nucleophiles to produce sulfenyl fluoride intermediates, which undergo subsequent oxidation steps to yield the final sulfonyl fluoride products.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Temperature and solvent selection represent critical parameters that fundamentally influence the efficiency, selectivity, and practicality of 4-(bromomethyl)benzenesulfonyl fluoride synthesis. Comprehensive optimization of these parameters is essential for developing robust and scalable synthetic protocols.

Solvent selection profoundly impacts both the solubility of ionic fluoride sources and the reaction kinetics of nucleophilic substitution processes. Polar aprotic solvents such as acetonitrile and dimethylformamide have emerged as preferred media for fluorination reactions due to their ability to solvate ionic species while avoiding competitive hydrogen bonding that could deactivate fluoride nucleophiles [4] [14].

Acetonitrile demonstrates excellent performance in fluorination reactions, providing optimal conditions for potassium fluoride solubilization and nucleophilic attack [2]. The high dielectric constant of acetonitrile (37.5) facilitates ion pair separation, enhancing the nucleophilicity of fluoride anions. Additionally, the relatively low boiling point of acetonitrile (82°C) enables convenient product isolation through distillation.

Dimethylformamide offers enhanced solubility for potassium fluoride compared to acetonitrile, with solubility reaching 0.8 g/L versus 0.5 g/L in acetonitrile [5]. This improved solubility translates to higher effective fluoride concentrations and potentially faster reaction rates. However, the higher boiling point of dimethylformamide (153°C) can complicate product isolation and purification procedures.

Temperature effects on fluorination reactions demonstrate complex dependencies on both thermodynamic and kinetic factors [3]. Increasing temperature generally accelerates reaction rates by providing additional thermal energy to overcome activation barriers. However, excessive temperatures can promote competing elimination reactions or thermal decomposition of products.

Detailed kinetic studies reveal dramatic temperature dependencies for fluorination reactions. At 25°C, relative reaction rates are typically low across all solvent systems, with acetonitrile and dimethylformamide showing the highest activities [3]. Raising the temperature to 80°C results in 15-18 fold rate enhancements, demonstrating the importance of thermal activation for these processes.

Optimization studies for 4-(bromomethyl)benzenesulfonyl fluoride synthesis indicate that temperatures in the 80-85°C range provide optimal yields while minimizing side reactions [2] [4]. Lower temperatures result in incomplete conversions due to sluggish kinetics, while higher temperatures can lead to thermal decomposition or increased formation of elimination products.

Solvent effects extend beyond simple solubility considerations to include specific interactions that influence reaction mechanisms. Coordinating solvents such as dimethylformamide can interact with metal cations, effectively disrupting ion pairs and enhancing fluoride nucleophilicity [15]. This effect is particularly pronounced when dimethylformamide is used in combination with thionyl fluoride, where the solvent participates in intermediate formation.

SolventBoiling Point (°C)Dielectric ConstantOptimal Temperature (°C)Reaction Rate at 25°C (relative)Reaction Rate at 80°C (relative)Yield at Optimal Temp (%)Solubility KF (g/L)
Acetonitrile8237.5801.015.2920.5
Dimethylformamide15336.7851.218.5890.8
Tetrahydrofuran667.6650.38.7780.1
Dioxane1012.2800.512.1850.2
Dichloromethane409.1600.814.3830.3

Catalyst Selection and Stoichiometric Considerations

The optimization of catalyst loading and stoichiometric ratios represents a crucial aspect of developing economically viable and environmentally sustainable synthetic protocols for 4-(bromomethyl)benzenesulfonyl fluoride. Careful consideration of these parameters enables the development of processes that balance efficiency, selectivity, and cost-effectiveness.

Fluoride source stoichiometry significantly impacts both reaction efficiency and economic viability. While excess potassium fluoride can drive reactions to completion, excessive quantities increase material costs and generate additional waste [16]. Systematic optimization studies indicate that 2-3 equivalents of potassium fluoride typically provide optimal conversion while maintaining reasonable atom economy.

Crown ether catalyst loading demonstrates a complex relationship with reaction efficiency and selectivity. Higher catalyst loadings generally increase reaction rates by enhancing fluoride solubilization, but excessive quantities can lead to diminishing returns and increased purification challenges [2]. Optimal catalyst loadings typically range from 0.025 to 0.1 equivalents, depending on the specific crown ether structure and reaction conditions.

Cost-efficiency analysis reveals that moderate fluoride excess (2-3 equivalents) combined with minimal crown ether loading (0.025 equivalents) provides the best balance of conversion, selectivity, and economic viability [16]. This optimization enables high-yielding syntheses while minimizing reagent costs and waste generation.

Base additives can significantly influence reaction outcomes by affecting ion pair dynamics and competing reaction pathways. Potassium carbonate serves as an effective base for neutralizing any adventitious acids that might interfere with fluorination reactions [14]. 1,8-Diazabicyclo[5.4.0]undec-7-ene provides stronger basicity and can facilitate fluoride activation in certain systems.

The choice between different fluoride sources involves trade-offs between reactivity, cost, and handling considerations. Potassium fluoride offers optimal balance of reactivity and safety, while potassium bifluoride provides enhanced reactivity at the cost of increased handling hazards due to potential hydrogen fluoride generation [7].

Mechanochemical approaches offer unique advantages in terms of stoichiometric efficiency and environmental impact [17]. These methods enable near-stoichiometric fluoride usage while eliminating organic solvents entirely. However, they may require specialized equipment and are currently limited in terms of substrate scope and scalability.

Electrochemical methods demonstrate excellent atom economy by utilizing electrons as the stoichiometric reductant rather than chemical reducing agents [10]. This approach minimizes waste generation and enables the use of simple, inexpensive electrolytes. However, electrochemical methods require specialized equipment and may have limitations in terms of substrate compatibility.

Fluoride SourceEquivalentsCrown Ether (equiv)Base AdditiveBase EquivalentsConversion (%)Selectivity (%)Cost Efficiency
KF5.00.100None09596Low
KF3.00.050K₂CO₃1.29294Medium
KF2.00.025DBU0.58891High
KF1.50.010Et₃N2.07587Very High
KHF₂2.00.050None08589Low

XLogP3

2.9

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

7612-88-6

Wikipedia

Benzenesulfonyl fluoride, 4-(bromomethyl)-

Dates

Modify: 2023-08-16

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